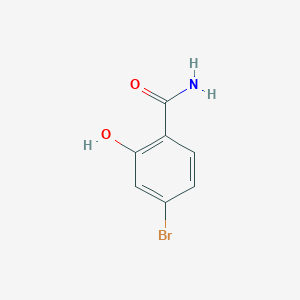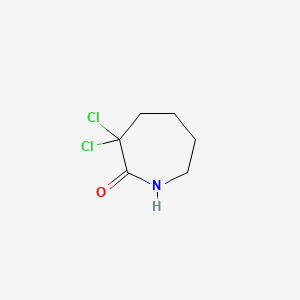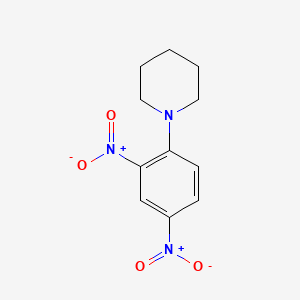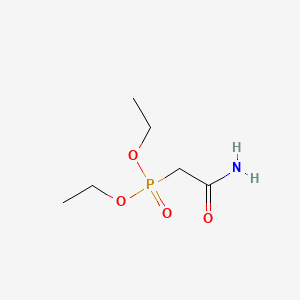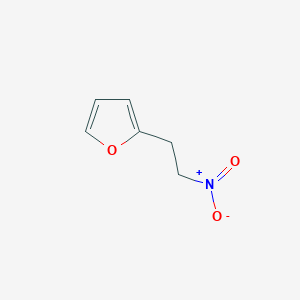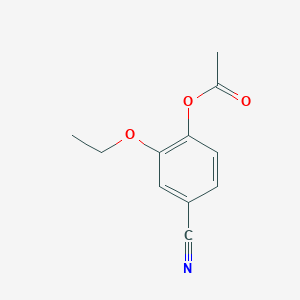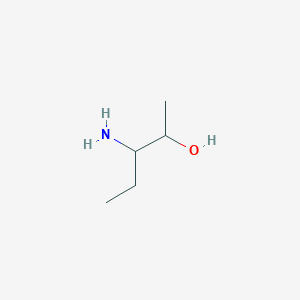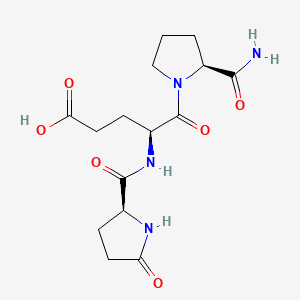
(Glu2)-TRH
Descripción general
Descripción
(Glu2)-TRH, también conocida como análogo de la hormona liberadora de tirotropina, es una forma modificada de la hormona liberadora de tirotropina natural. La modificación implica la sustitución del segundo aminoácido en la secuencia por ácido glutámico. Este compuesto se ha estudiado por su potencial como antagonista funcional de la hormona liberadora de tirotropina en el sistema nervioso central .
Aplicaciones Científicas De Investigación
Química: Sirve como compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: (Glu2)-TRH se utiliza para investigar el papel de los análogos de la hormona liberadora de tirotropina en el sistema nervioso central.
Medicina: La investigación se ha centrado en su potencial como agente neuroterapéutico, particularmente en la modulación de la actividad colinérgica en el cerebro.
Industria: La estabilidad y especificidad del compuesto lo convierten en una herramienta valiosa en el desarrollo de fármacos y la neurofarmacología
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mecanismo De Acción
(Glu2)-TRH actúa como antagonista funcional de la hormona liberadora de tirotropina uniéndose a sus receptores sin activarlos. Esta unión evita que la hormona natural ejerza sus efectos, lo que modula la actividad colinérgica en el cerebro. El mecanismo del compuesto implica interacciones con receptores acoplados a proteínas G, específicamente TRH-R1 y TRH-R2, que están involucrados en varios procesos del sistema nervioso central .
Compuestos similares:
Hormona liberadora de tirotropina (TRH): La hormona natural con una secuencia de piroglutamil-histidil-prolina amida.
(Asp2)-TRH: Un análogo con ácido aspártico reemplazando el segundo aminoácido.
(β-Glu2)-TRH: Otro análogo con una forma isomérica diferente de ácido glutámico
Unicidad: this compound es único en su capacidad de actuar como antagonista funcional selectivo de la hormona liberadora de tirotropina. A diferencia de otros análogos, no provoca efectos intrínsecos sino que modula eficazmente la actividad de la hormona natural, lo que lo convierte en una herramienta valiosa para estudiar las funciones del sistema nervioso central y las posibles aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Pyroglutamyl-glutamyl-proline amide vary with different dosages in animal models
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (Glu2)-TRH implica el método de síntesis de péptidos en fase sólida. Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso generalmente implica los siguientes pasos:
Carga de resina: El aminoácido inicial se une a una resina sólida.
Desprotección: El grupo protector del aminoácido se elimina para permitir la adición del siguiente aminoácido.
Acoplamiento: El siguiente aminoácido, protegido en su grupo amino, se activa y se acopla a la cadena peptídica creciente.
Repetición: Los pasos 2 y 3 se repiten hasta que se obtiene la secuencia peptídica deseada.
Escisión: El péptido completo se escinde de la resina y se desprotege para producir el producto final.
Métodos de producción industrial: La producción industrial de this compound sigue principios similares pero a mayor escala. Los sintetizadores automáticos de péptidos se utilizan a menudo para optimizar el proceso y garantizar la coherencia. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación, asegurando la pureza y calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: (Glu2)-TRH principalmente experimenta reacciones de formación y hidrólisis de enlaces peptídicos. Es relativamente estable y no se oxida ni se reduce fácilmente en condiciones fisiológicas.
Reactivos y condiciones comunes:
Reactivos de acoplamiento: N,N'-Diisopropilcarbodiimida (DIC) y 1-Hidroxi-benzotriazol (HOBt) se utilizan comúnmente para la formación de enlaces peptídicos.
Reactivos de desprotección: El ácido trifluoroacético (TFA) se utiliza para eliminar los grupos protectores durante la síntesis.
Reactivos de escisión: Una mezcla de TFA, agua y eliminadores de residuos como triisopropilsilano (TIS) se utiliza para escindir el péptido de la resina.
Productos principales: El producto principal de estas reacciones es el propio péptido this compound. La hidrólisis del péptido puede producir sus aminoácidos constituyentes .
Comparación Con Compuestos Similares
Thyrotropin-Releasing Hormone (TRH): The natural hormone with a sequence of pyroglutamyl-histidyl-proline amide.
(Asp2)-TRH: An analogue with aspartic acid replacing the second amino acid.
(β-Glu2)-TRH: Another analogue with a different isomeric form of glutamic acid
Uniqueness: (Glu2)-TRH is unique in its ability to act as a selective functional antagonist of thyrotropin-releasing hormone. Unlike other analogues, it does not elicit intrinsic effects but effectively modulates the activity of the natural hormone, making it a valuable tool for studying central nervous system functions and potential therapeutic applications .
Propiedades
IUPAC Name |
(4S)-5-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O6/c16-13(23)10-2-1-7-19(10)15(25)9(4-6-12(21)22)18-14(24)8-3-5-11(20)17-8/h8-10H,1-7H2,(H2,16,23)(H,17,20)(H,18,24)(H,21,22)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZBGWLLSXSYLX-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501006105 | |
| Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85541-78-2 | |
| Record name | Pyroglutamyl-glutamyl-proline amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085541782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PGLU-GLU-PRO AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMJ3YG49SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of pyroglutamyl-glutamyl-proline amide's presence in the pituitary gland?
A1: Research suggests that pyroglutamyl-glutamyl-proline amide (EEP), a peptide structurally similar to thyrotropin-releasing hormone (TRH), plays a role in regulating pituitary function. While both EEP and TRH contribute to total TRH-like immunoreactivity (t-TRH-LI) within the pituitary, their levels are differentially affected by gonadal steroids. [, ] This suggests distinct regulatory mechanisms and potential functional differences within the pituitary gland. Further research is needed to fully elucidate the specific roles of both EEP and TRH in pituitary function.
Q2: How do gonadal steroids influence pyroglutamyl-glutamyl-proline amide levels in the rat pituitary?
A2: Studies show that EEP levels in the rat anterior pituitary are significantly affected by gonadal steroids. Ovariectomy in female rats leads to a substantial increase in EEP levels, an effect reversed by 17-beta-estradiol administration. [] Similarly, orchidectomy in male rats also elevates EEP levels, with testosterone replacement restoring them to normal levels. [] These findings strongly suggest that gonadal steroid status plays a crucial role in regulating EEP levels within the anterior pituitary.
Q3: Is pyroglutamyl-glutamyl-proline amide synthesized within the pituitary, and if so, what evidence supports this?
A3: Evidence suggests that EEP may be synthesized directly within the anterior pituitary. Research indicates that while TRH is detectable in the hypothalamus and posterior pituitary, EEP is predominantly found within the anterior pituitary. [] This localized presence of EEP, coupled with its response to hormonal changes within the pituitary, supports the hypothesis that EEP is synthesized locally rather than being transported from other regions. Further investigation is necessary to definitively confirm the site of EEP synthesis and understand its regulation within the anterior pituitary.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


